molecular formula C13H16N2O3 B13867816 Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate CAS No. 160037-58-1

Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate

Cat. No.: B13867816
CAS No.: 160037-58-1
M. Wt: 248.28 g/mol
InChI Key: XQFPMSQWMMLAJO-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with a dimethylamino group and a carbonyl group, linked to an ethyl ester and a prop-2-enoate moiety

Preparation Methods

The synthesis of Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate typically involves the reaction of 2-chloropyridine N-oxide with β-alanine carbethoxy hydrochloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

Chemical Reactions Analysis

Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate

This compound, also known as this compound, is a chemical compound with the CAS No. 160037-58-1 .

Scientific Research Applications

While comprehensive data tables and well-documented case studies focusing solely on the applications of this compound are not available within the search results, research indicates the potential applications of related compounds in scientific research:

  • Antimicrobial Activity Some compounds with similar structures have demonstrated antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus.
  • Cytotoxicity Investigations into the cytotoxic effects of related compounds have shown promising results against cancer cell lines, exhibiting selective cytotoxicity towards human cancer cells while sparing normal cells.
  • Enzyme Inhibition Studies have indicated that similar compounds can act as inhibitors of enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases.
  • Development of novel drugs Research is being done to study and evaluate the antibacterial, anthelmintic, and cytotoxic potentials of related compounds .

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C13H16N2O3
  • Molecular Weight : 248.278 g/mol
  • CAS Number : 160037-58-1
  • LogP : 1.4496, indicating moderate lipophilicity, which can affect its bioavailability and interaction with biological membranes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyridine derivatives, including this compound. The compound exhibits significant activity against a range of bacteria and fungi. For instance:

  • In vitro studies showed that compounds with similar structures demonstrated inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. A study focused on its effects on cancer cell lines noted:

  • Cytotoxicity : The compound was tested against several cancer cell lines, including breast and prostate cancer cells, where it exhibited dose-dependent cytotoxicity.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving condensation reactions. Notably, a recent environmentally friendly synthesis method utilizes water as a solvent to minimize ecological impact while achieving high yields of the desired product .

Table of Synthetic Methods

Method TypeDescriptionYield (%)
Solvent-free reactionBase-catalyzed condensation85
Cascade reactionReaction with chromone derivatives90
Traditional synthesisSolvent-based methods using organic solvents75

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial effects of this compound against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating significant antibacterial activity .
  • Case Study on Anticancer Activity :
    In another study, the compound was tested on MCF-7 breast cancer cells. Results indicated a reduction in cell viability by over 50% at concentrations above 10 µM after 48 hours, suggesting its potential as a chemotherapeutic agent .

Properties

CAS No.

160037-58-1

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate

InChI

InChI=1S/C13H16N2O3/c1-5-18-13(17)9(2)12(16)11-10(15(3)4)7-6-8-14-11/h6-8H,2,5H2,1,3-4H3

InChI Key

XQFPMSQWMMLAJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C(=O)C1=C(C=CC=N1)N(C)C

Origin of Product

United States

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